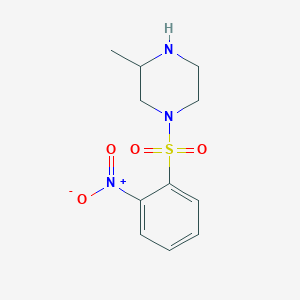
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds on an industrial scale .
化学反应分析
Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and sulfonyl groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various substituted piperazine derivatives .
科学研究应用
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine has several applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals due to its ability to form stable piperazine rings . In medicinal chemistry, it serves as a building block for designing drugs with potential therapeutic effects . Additionally, it is employed in the study of protein kinase inhibition and other biochemical pathways .
作用机制
The mechanism of action of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group may also play a role in the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds: Similar compounds to 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine include other piperazine derivatives such as 1-(2-nitrobenzenesulfonyl)piperazine and 4-methylpiperazine . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of a methyl group and a nitrobenzenesulfonyl group on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for research and pharmaceutical applications .
生物活性
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine is a piperazine derivative notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antibacterial and anticancer domains. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Synthesis
The structure of this compound features a piperazine ring with a methyl group and a nitrobenzenesulfonyl moiety. The synthesis of piperazine derivatives generally involves methods such as nucleophilic substitution and coupling reactions, which have been extensively reviewed in the literature .
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives were tested using the agar disc-diffusion method against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 1 mM .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.5 mM |
| E. coli | 1 mM | |
| P. mirabilis | 0.75 mM |
Anticancer Activity
The anticancer potential of piperazine derivatives has also been explored. For example, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicated IC50 values ranging from 2 μM to 5 μM for certain derivatives against these cell lines .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.0 |
| HepG2 | 4.5 | |
| PC3 | 5.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The nitro group can undergo reduction under anaerobic conditions, leading to the formation of reactive species that can damage DNA and inhibit cellular processes . Additionally, the sulfonamide component may enhance binding affinity to target proteins involved in cellular signaling pathways.
Case Studies
A notable case study involved the evaluation of a series of piperazine derivatives, including this compound, which were assessed for their cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity, highlighting the importance of the nitro group in enhancing anticancer efficacy .
属性
分子式 |
C11H15N3O4S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
3-methyl-1-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
InChI 键 |
IINIVSOHSJLEQH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















